8-Heptadecanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14476-38-1 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
heptadecan-8-one |
InChI |
InChI=1S/C17H34O/c1-3-5-7-9-10-12-14-16-17(18)15-13-11-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
GXPOXAKRRQCXGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCC |
Other CAS No. |
14476-38-1 |
Origin of Product |
United States |
Occurrence and Biogenesis of Heptadecanones
Natural Presence in Biological Systems
Heptadecanones are synthesized and detected in a wide array of organisms, from microbes to animals. Their presence is often linked to specific metabolic pathways, chemical signaling, and cellular processes.
Microorganisms are significant producers of heptadecanones through various metabolic routes. The biosynthesis of methyl ketones, such as 2-heptadecanone (B131142), is thought to derive from pathways like fatty acid β-oxidation or the aerobic degradation of alkanes. google.com
One key pathway is the sub-terminal oxidation of long-chain alkanes. sjtu.edu.cn For instance, the bacterium Gordonia sp. strain NyZ410 can utilize alkanes up to C36 for growth, employing a sub-terminal oxidation pathway. sjtu.edu.cn This process involves a putative monooxygenase that converts alkanes to secondary alcohols, which are then oxidized by a dehydrogenase to the corresponding ketones, such as 9-heptadecanone (B165747). sjtu.edu.cn Further enzymatic action by a Baeyer–Villiger monooxygenase and an esterase can break down these ketones into smaller primary alcohols. sjtu.edu.cn
Several bacterial species have been identified as producers of heptadecanones. Volatile organic compound (VOC) analysis of various Bacillus species, including B. velezensis and B. subtilis, identified 2-heptadecanone as one of the common VOCs produced. nih.gov Similarly, Kosakonia cowanii JNU01, a bacterium capable of polyethylene (B3416737) biodegradation, produces metabolites including 9-heptadecanone and 2-heptadecanone when utilizing polyethylene as a carbon source. jmb.or.kr In the context of mycotoxin degradation, a bacterial strain related to the Delftia/Comamonas group, isolated from maize field soil, was found to produce heptadecanone as a degradation product of fumonisin B1. frontiersin.org
Table 1: Examples of Microbial Production of Heptadecanones
| Microorganism | Heptadecanone Isomer(s) Detected | Context/Pathway | Reference(s) |
|---|---|---|---|
| Gordonia sp. strain NyZ410 | 9-Heptadecanone | Alkane sub-terminal oxidation | sjtu.edu.cn |
| Bacillus velezensis, B. subtilis | 2-Heptadecanone | Volatile organic compound emission | nih.gov |
| Kosakonia cowanii JNU01 | 9-Heptadecanone, 2-Heptadecanone | Polyethylene biodegradation metabolite | jmb.or.kr |
Heptadecanones are also formed endogenously in various fungi and algae. In the medicinal fungus Ganoderma lucidum, 2-heptadecanone was detected as a secondary metabolite. mdpi.com Its production was found to be upregulated in response to treatment with methyl jasmonate, a plant hormone signaling molecule, suggesting a role in the fungus's metabolic response to external stimuli. mdpi.com
The marine green alga Caulerpa racemosa is another source of diverse volatile metabolites. frontiersin.org Untargeted metabolomic analysis of its organic extracts revealed the presence of approximately 95 volatile compounds, belonging to 22 chemical classes, including fatty acyls. frontiersin.org While the search results highlight the rich metabolome of this alga, specific identification of heptadecanones in C. racemosa was noted in other contexts. frontiersin.org Heptadecane, a precursor alkane, is known to be a prominent compound formed by cyanobacteria and algae. scispace.com
Heptadecanones have been identified as significant components of animal metabolite profiles and secretions, playing roles from potential disease biomarkers to semiochemicals.
In the context of human health, several ketones, including 2-heptadecanone, are released by gastric cancer cell lines such as AGS, HGC-27, and SNU-1. frontiersin.orgmdpi.com The increased production of odd-carbon-number methyl ketones like 2-pentadecanone (B165419) and 2-heptadecanone in these cancer cells suggests their potential as volatile organic compound (VOC) biomarkers for gastric cancer. mdpi.com Furthermore, metabolomics studies of primary open-angle glaucoma have identified heptadecanone as a potential biomarker, noting significant changes in its levels during the course of the disease. researchgate.netarvojournals.org
In the animal kingdom, heptadecanones are common in glandular secretions used for chemical communication. The femoral gland secretions of the spiny-tailed lizard, Uromastyx aegyptia, contain a variety of ketones, including heptadecanone. csic.es Similarly, the secretions of the sungazer lizard, Cordylus giganteus, contain a series of methyl ketones, including 2-heptadecanone. researchgate.net 9-Heptadecanone has been noted as a compound present in the secretions of ants. uni-muenchen.de The preen gland secretions of songbirds also contain methyl ketones, which may function as chemosignals for mate recognition. nih.gov
Table 2: Detection of Heptadecanones in Animal Systems
| Organism/System | Heptadecanone Isomer(s) Detected | Context/Significance | Reference(s) |
|---|---|---|---|
| Human Gastric Cancer Cell Lines | 2-Heptadecanone | Potential VOC biomarker for cancer | frontiersin.orgmdpi.com |
| Human Plasma (Glaucoma Study) | Heptadecanone | Potential disease biomarker | researchgate.netarvojournals.org |
| Spiny-tailed Lizard (Uromastyx aegyptia) | Heptadecanone | Component of femoral gland secretions | csic.es |
| Sungazer Lizard (Cordylus giganteus) | 2-Heptadecanone | Component of femoral gland secretions | researchgate.net |
| Ants | 9-Heptadecanone | Component of chemical secretions | uni-muenchen.de |
Endogenous Formation in Fungi and Algae (e.g., 2-Heptadecanone in Boletus edulis and Caulerpa racemosa)
Environmental Occurrence and Biogeochemical Context of Heptadecanones
Beyond their biological origins, heptadecanones are found in various environmental matrices, often as products of degradation or as pollutants from anthropogenic emissions.
Heptadecanones can be introduced into soil environments through the decomposition of biological material. For instance, heptadecanone has been identified as a tentative degradation product of the mycotoxin fumonisin B1 by soil bacteria. frontiersin.org A study analyzing the transformation of compounds from pine and juniper forests found heptadecanone in the extractive compounds of the soil, indicating its persistence through the decomposition stages from needles to litter to soil. csic.esresearchgate.net
Table 3: Occurrence of Heptadecanones in Soil
| Environment | Heptadecanone Isomer(s) Detected | Context | Reference(s) |
|---|---|---|---|
| Maize Field Soil | Heptadecanone | Degradation product of fumonisin B1 | frontiersin.org |
Heptadecanones are frequently detected in the atmosphere, associated with airborne particulate matter (PM). copernicus.org A study of urban PM2.5 in Birmingham, UK, revealed a remarkable diversity of compounds, including heptadecanones, many of which are mass-produced chemicals that partition onto existing aerosol particles. kau.edu.sa
In Dushanbe, Central Asia, a study on particulate matter found that aliphatic ketones, with 2-nonadecanone (B165413) and 2-heptadecanone being dominant, displayed robust temporal variations closely linked to combustion sources, particularly in winter. e3s-conferences.org The concentrations of 2-heptadecanone were twice as high in winter as in spring and summer. e3s-conferences.org Analysis of water samples from various stations also revealed the presence of 9-heptadecanone, indicating pollution from industrial and agricultural sources. fudutsinma.edu.ng
Synthetic Strategies and Chemical Transformations of Heptadecanones
Chemical Synthesis Methodologies for Higher Ketones
The synthesis of higher ketones, such as heptadecanones, can be achieved through several established chemical routes. One common method involves the mixed aldol (B89426) condensation of aldehydes and ketones, followed by hydrogenation. For instance, the synthesis of 5,13-diethyl-10-methyl-8-heptadecanone was accomplished by the mixed aldol condensation of 2-ethylhexanal (B89479) and acetone (B3395972). This was followed by double bond hydrogenation, an aldol autocondensation of the resulting saturated ketone, and a final double bond hydrogenation step. uni-regensburg.de
Another approach is the catalytic conversion of aldehydes. This process can be performed at elevated temperatures (400°C to 650°C) and atmospheric pressure, often in the presence of steam to improve yields. google.com Catalysts for this conversion can include oxidized forms of metals with atomic numbers from 59 to 71. google.com Ketones like acetone, diethyl ketone, and methyl ethyl ketone can be produced from their corresponding aldehydes through this method. google.com
Furthermore, the ketonic decarboxylation of carboxylic acids over modified zirconia catalysts is an effective method for producing ketones. rsc.org This has been demonstrated in the cross-ketonization of C18 fatty acids with acetic acid to produce the C19 ketone, nonadecanone. rsc.org The use of vanadia-modified nickel on zirconia catalysts has been shown to enhance the selectivity towards bio-hydrocarbons by facilitating the deoxygenation of nonadecanone. rsc.org
The table below summarizes some of the chemical synthesis methodologies for higher ketones.
| Method | Description | Example Reactants | Example Products |
| Mixed Aldol Condensation & Hydrogenation | Condensation of aldehydes and ketones followed by hydrogenation of double bonds. uni-regensburg.de | 2-Ethylhexanal, Acetone | 5,13-Diethyl-10-methyl-8-heptadecanone uni-regensburg.de |
| Catalytic Conversion of Aldehydes | Conversion of aldehydes to ketones at high temperatures using metal-based catalysts. google.com | Isobutyraldehyde, Steam | Diisopropyl ketone google.com |
| Ketonic Decarboxylation | Decarboxylation of carboxylic acids over modified zirconia catalysts. rsc.org | C18 Fatty Acids, Acetic Acid | Nonadecanone rsc.org |
Biotechnological and Metabolic Engineering Approaches for Ketone Production
Biotechnological methods offer a sustainable alternative for producing ketones. These approaches often involve the metabolic engineering of microorganisms to enhance the production of specific ketone compounds.
Microbial Biosynthesis of Methyl Ketones via Engineered Pathways (e.g., 2-Heptadecanone (B131142) in E. coli and Pseudomonas taiwanensis)
Methyl ketones, including 2-heptadecanone, can be produced through the microbial fermentation of renewable feedstocks. biorxiv.orgresearchgate.net This has been achieved by engineering the fatty acid metabolism in various microbes. biorxiv.orgresearchgate.net
Escherichia coli : Researchers have successfully engineered E. coli to overproduce saturated and monounsaturated aliphatic methyl ketones in the C11 to C15 range. researchgate.net This was accomplished by modifying the β-oxidation pathway, specifically by overexpressing a heterologous acyl-CoA oxidase and a native thioesterase (FadM), along with the chromosomal deletion of fadA. researchgate.net These modifications led to a significant increase in methyl ketone titers. researchgate.net
Pseudomonas taiwanensis : P. taiwanensis VLB120 has proven to be an excellent host for methyl ketone production due to its high NAD(P)H regeneration rates. biorxiv.orgresearchgate.net By implementing a methyl ketone synthesis pathway and applying metabolic model-supported engineering, researchers achieved a high titer of 9.8 g/L of methyl ketones. biorxiv.orgresearchgate.net This represents a significant improvement over initial production strains and is among the highest titers reported for recombinantly produced methyl ketones. biorxiv.orgresearchgate.net Co-feeding strategies, such as using ethanol (B145695) along with glucose, have been shown to further enhance the yield of methyl ketones in P. taiwanensis. nih.gov
The following table highlights key aspects of microbial methyl ketone production in these engineered organisms.
| Microorganism | Engineering Strategy | Key Genes/Pathways | Reported Titer/Yield |
| Escherichia coli | Modification of β-oxidation pathway, overexpression of thioesterase. researchgate.net | Acyl-CoA oxidase, FadM, fadA deletion. researchgate.net | 700-fold enhancement in titer. researchgate.net |
| Pseudomonas taiwanensis | Implementation of methyl ketone synthesis pathway, metabolic modeling. biorxiv.orgresearchgate.net | Truncated β-oxidation pathway. d-nb.info | 9.8 g/L methyl ketones. biorxiv.orgresearchgate.net |
Enzymatic Conversions in Ketone Formation
Enzymes play a crucial role in the biosynthesis of ketones. In the context of microbial production, specific enzymes are often overexpressed to channel metabolic flux towards the desired ketone products.
The formation of methyl ketones from fatty acids in engineered microbes typically involves a multi-step enzymatic process. nih.gov First, free fatty acids are converted to acyl-CoAs. nih.gov The acyl-CoA then undergoes oxidation and hydration to form a β-ketoacyl-CoA. nih.gov Finally, a thioesterase, such as FadM in E. coli, hydrolyzes the β-ketoacyl-CoA to a β-keto acid, which then spontaneously decarboxylates to form the methyl ketone. researchgate.netosti.gov
Transaminases are another class of enzymes involved in ketone metabolism, catalyzing the transfer of an amino group between a carbonyl acceptor and an amino donor. rsc.org In the context of amine synthesis, a ketone is formed as a by-product. rsc.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes are of great interest in biocatalysis. rsc.org
Thermochemical Production Processes
Thermochemical processes, such as pyrolysis, represent another significant route for the production of ketones from various feedstocks, including biomass and plastic waste.
Formation during Pyrolysis of Biomass and Polymeric Materials (e.g., 8-Heptadecanone and 2-Heptadecanone)
Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. irjmets.com This process breaks down complex organic polymers into smaller, volatile compounds, which can include ketones.
Biomass Pyrolysis : The pyrolysis of biomass, which is composed of cellulose, hemicellulose, and lignin, yields a complex mixture of products including bio-oil, char, and syngas. irjmets.commdpi.com The composition of the bio-oil is highly dependent on the biomass feedstock and pyrolysis conditions. ias.ac.in Fast pyrolysis of lignocellulosic biomass is known to produce oxygenated compounds, including ketones. diva-portal.org
Plastic Pyrolysis : The pyrolysis of plastic waste, such as polyethylene (B3416737), also generates a range of hydrocarbon products. diva-portal.orgtechscience.com Studies have shown that the pyrolysis of low-density polyethylene (LDPE) can produce oils containing alkanes, alkenes, and aromatic compounds. researchgate.net The addition of catalysts, like zeolites, can influence the product distribution, leading to the formation of compounds including ketones. techscience.comtechscience.com For example, the analysis of pyrolysis oil from polypropylene (B1209903) (PP) and LDPE has shown the presence of ketones among other compounds. techscience.com Research has also identified the formation of 2-heptadecanone and 9-heptadecanone (B165747) as metabolites in the biodegradation of polyethylene by certain bacteria. nih.gov
The table below provides an overview of ketone formation from different materials via pyrolysis.
| Feedstock | Process | Key Products | Ketones Identified |
| Biomass | Fast Pyrolysis | Bio-oil, Char, Syngas irjmets.commdpi.com | Various oxygenated compounds including ketones diva-portal.org |
| Polyethylene | Catalytic Pyrolysis | Alkanes, Alkenes, Aromatics, Ketones techscience.comtechscience.com | 2-Heptadecanone, 9-Heptadecanone nih.gov |
Catalytic Hydrocarbon Synthesis Routes Yielding Ketones
Catalytic processes are employed to convert hydrocarbons into more valuable products, including ketones. The Fischer-Tropsch synthesis, for instance, is a well-established catalytic process that converts syngas (a mixture of carbon monoxide and hydrogen) into a variety of hydrocarbons. doe.gov While the primary products are paraffins and olefins, small amounts of oxygenates, including ketones, can also be formed, particularly at higher operating temperatures. doe.gov
Another route involves the catalytic conversion of ethanol to higher ketones (C5+). nih.gov This process, which can be achieved over a stable palladium-promoted ZnO-ZrO2 catalyst, involves the in-situ generation of acetone and subsequent cross-aldol condensation with acetaldehyde. nih.gov This method has demonstrated high yields and long-term catalyst stability. nih.gov
Furthermore, the direct catalytic allylation of ketones with simple hydrocarbon alkenes has been developed using a synergistic system of chromocene (B72048) and an ion-pair hydrogen atom transfer (IP-HAT) catalyst. nih.gov This reaction proceeds under mild conditions and is applicable to a wide range of ketones, including aliphatic ones. nih.gov
Derivatization Reactions and Subsequent Chemical Modifications
The chemical reactivity of this compound is centered around its carbonyl group, which serves as a key site for a variety of derivatization and modification reactions. These transformations are not only crucial for the synthesis of novel compounds but are also frequently employed in analytical methodologies for the detection and characterization of long-chain aliphatic ketones.
Oximation and Subsequent Reactions
The reaction of this compound with hydroxylamine (B1172632) hydrochloride represents a common derivatization strategy, yielding this compound oxime. This reaction is typically carried out in a protic solvent such as methanol, often with the addition of a base like sodium acetate (B1210297) to neutralize the liberated hydrochloric acid. orgsyn.orgnumberanalytics.com The formation of the oxime is a result of a nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com
The resulting oxime is a stable derivative that can be further modified. One significant subsequent reaction is the Beckmann rearrangement, where the oxime is treated with an acid catalyst to yield N-heptylnonanamide. This rearrangement involves the migration of one of the alkyl groups anti-periplanar to the oxime's hydroxyl group. Another potential modification is the reduction of the oxime to form 8-aminoheptadecane, which introduces a primary amine functionality into the long carbon chain.
| Reaction | Reagents | Product | Notes |
| Oximation | Hydroxylamine hydrochloride, Sodium acetate, Methanol | This compound oxime | A common derivatization for GC-MS analysis. orgsyn.orgnumberanalytics.com |
| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄) | N-heptylnonanamide | A classic rearrangement of oximes. |
| Oxime Reduction | Reducing agent (e.g., LiAlH₄) | 8-Aminoheptadecane | Introduces an amine functional group. |
Reductive Amination
Reductive amination provides a direct pathway to synthesize substituted amines from this compound. This one-pot reaction typically involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, respectively. The intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com For instance, the reaction of this compound with a primary amine (R-NH₂) would yield a secondary amine, N-alkyl-8-aminoheptadecane. This method is noted for its efficiency and for avoiding the overalkylation issues that can occur with direct alkylation of amines. masterorganicchemistry.com
| Reactant Amine | Reducing Agent | Product |
| Ammonia | NaBH₃CN | 8-Aminoheptadecane |
| Primary Amine (R-NH₂) | NaBH(OAc)₃ | N-Alkyl-8-aminoheptadecane |
| Secondary Amine (R₂NH) | H₂/Pd-C | N,N-Dialkyl-8-aminoheptadecane |
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a notable reaction that transforms ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgresearchgate.net When this compound is subjected to this oxidation, typically using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA), two isomeric esters can potentially be formed: heptyl nonanoate (B1231133) or nonyl heptanoate. pw.live The regioselectivity of this reaction is governed by the migratory aptitude of the alkyl groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will preferentially migrate. For aliphatic ketones, longer alkyl chains have a slightly higher migratory aptitude. Thus, the oxidation of this compound is expected to predominantly yield heptyl nonanoate. Biocatalytic versions of this reaction using Baeyer-Villiger monooxygenases have also been explored for long-chain ketones, offering a greener alternative. nih.gov
| Oxidizing Agent | Major Product | Minor Product |
| m-CPBA | Heptyl nonanoate | Nonyl heptanoate |
| Peroxyacetic acid | Heptyl nonanoate | Nonyl heptanoate |
| Hydrogen peroxide (with Lewis acid) | Heptyl nonanoate | Nonyl heptanoate |
Wittig Reaction
The Wittig reaction is a powerful tool for converting ketones into alkenes with a high degree of control over the location of the newly formed double bond. wikipedia.orgorganicchemistrytutor.com In the case of this compound, it can be reacted with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to produce 8-methyleneheptadecane. This reaction involves the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. pw.live The versatility of the Wittig reaction allows for the introduction of various substituted vinyl groups by choosing the appropriate phosphorus ylide.
| Wittig Reagent | Product |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 8-Methyleneheptadecane |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | (E/Z)-8-Ethylideneheptadecane |
Advanced Analytical Methodologies for Heptadecanone Research
Chromatographic and Spectrometric Techniques for Identification and Quantification
Chromatography coupled with mass spectrometry forms the cornerstone of 8-heptadecanone analysis, providing the necessary sensitivity and selectivity to identify and quantify this compound in intricate mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices
Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the separation and identification of this compound in complex samples. The technique's ability to handle volatile and semi-volatile compounds makes it ideal for analyzing this ketone. In the study of insect pheromones, GC-MS has been instrumental in identifying this compound as a component of the chemical signals used by various species. For instance, it was identified in the venom sac extract of the bald-faced hornet, Dolichovespula maculata, where it is a candidate for a nest defense pheromone. sfu.canih.gov Similarly, it has been characterized in the abdominal glands of black carpenter ants (Camponotus pennsylvanicus) and as a female-derived sex pheromone component in the parasitoid wasp Campoletis chlorideae. ikprress.orgnih.govpnas.org
The analysis of plant volatiles has also heavily relied on GC-MS. In the flower petals of Nymphaea hybrid, this compound was detected as one of the volatile compounds. researchgate.net Furthermore, its presence has been noted in the analysis of volatile organic compounds (VOCs) from stored grains infested by insects like Trogoderma variabile, suggesting its potential as a biomarker for infestation. ejtas.com The complexity of these matrices, whether from insects, plants, or stored products, often necessitates careful sample preparation and chromatographic method development to ensure accurate identification and to mitigate matrix effects that can interfere with analysis. mdpi.comnih.gov
Table 1: Detection of this compound in Various Complex Matrices by GC-MS
| Sample Matrix | Organism/Source | Role/Significance of this compound |
| Venom Sac Extract | Dolichovespula maculata (Bald-faced hornet) | Candidate for nest defense pheromone sfu.canih.gov |
| Abdominal Glands | Camponotus pennsylvanicus (Black carpenter ant) | Component of glandular secretions ikprress.org |
| Female Body Extract | Campoletis chlorideae (Parasitoid wasp) | Sex pheromone component nih.govpnas.org |
| Flower Petals | Nymphaea hybrid | Volatile fragrance compound researchgate.net |
| Infested Wheat | Trogoderma variabile (Warehouse beetle) | Potential biomarker for insect infestation ejtas.com |
| Female Volatiles | Maladera matrida | Component of female beetle volatiles researchgate.net |
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Volatile Profiling
For the analysis of volatile organic compounds (VOCs), headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful, solvent-free technique. This method is particularly advantageous for profiling the volatile emissions from biological samples without extensive sample preparation. HS-SPME-GC-MS has been successfully employed to characterize the aromatic profiles of various materials, including edible insect flours. mdpi.comresearchgate.net In a study of insect flours, HS-SPME-GC-MS was used to identify a wide range of volatile compounds, demonstrating its utility in food science and quality control. mdpi.comresearchgate.net
The technique has also been applied to the study of live plants, allowing for the in-situ trapping and analysis of emitted volatiles. For example, a modified HS-SPME device was used to monitor the VOCs from living water lily flowers (Nymphaea caerulea), where 8-heptadecene (B93569), a related compound, was identified as a major component. mdpi.com The choice of SPME fiber coating is critical and is selected based on the polarity and volatility of the target analytes, such as this compound.
Table 2: Application of HS-SPME-GC-MS in Volatile Analysis
| Sample Type | Organism/Source | Key Findings |
| Edible Insect Flours | Acheta domesticus, Alphitobius diaperinus, Tenebrio molitor | Characterization of aromatic profiles, identification of numerous volatile compounds. mdpi.comresearchgate.net |
| Live Water Lily Flowers | Nymphaea caerulea | In-situ analysis of emitted VOCs, with 8-heptadecene as a major component. mdpi.com |
| Stored Grains | Trogoderma variabile infested grains | Identification of VOCs to detect insect infestation. ejtas.com |
| Warionia saharea leaves | Plant volatiles | Comparative analysis of volatile fractions. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis
While GC-MS is well-suited for volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for the analysis of non-volatile or thermally labile metabolites, including long-chain ketones and their derivatives in biological fluids. nih.gov The development of electrospray ionization (ESI) has made LC-MS a routine and robust technique for a wide range of biological molecules. nih.gov
For ketones like this compound, derivatization is often employed to enhance ionization efficiency in ESI-MS. ddtjournal.com For instance, hydroxylamine (B1172632) can be used to form oximes, which are more readily ionized. ddtjournal.com LC-MS/MS methods, often using stable isotope dilution, provide high sensitivity and accuracy for the quantification of metabolites. nih.gov This is particularly important in metabolomics studies where precise measurement of compounds like long-chain fatty acyl-CoAs is required. researchgate.net Although direct analysis of underivatized long-chain ketones by LC-MS can be challenging, negative ion electrospray ionization has shown promise for the direct analysis of related compounds like long-chain conjugated keto acids. acs.org
Complementary Spectroscopic Methods for Structural Characterization
While mass spectrometry provides crucial information on molecular weight and fragmentation, other spectroscopic techniques are vital for the complete structural elucidation of this compound.
Fourier Transform-Infrared (FT-IR) Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable tool for confirming the functional groups present in a molecule. In the case of this compound, the most characteristic feature in its FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak typically appears around 1700 cm⁻¹. uni-regensburg.de FT-IR analysis was used in conjunction with GC-MS to characterize the chemical extracts from the abdominal glands of black carpenter ants, where the presence of a ketone was indicated by a peak at 1638.58 cm⁻¹, among other functional groups. ikprress.org The precise frequency of the C=O stretch can be sensitive to the molecule's environment, such as the presence of water, which can be used to probe the local environment of the ketone in systems like lipid bilayers. acs.org
Bioanalytical Approaches in Chemical Ecology and Olfaction Studies
Understanding the biological relevance of this compound, particularly its role as a semiochemical in insect communication, requires specialized bioanalytical techniques. Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful method that combines the separation capabilities of GC with the sensitivity of an insect's antenna as a detector. This technique allows researchers to pinpoint which specific compounds in a complex mixture elicit an olfactory response.
GC-EAD has been instrumental in identifying this compound and related compounds as electrophysiologically active for various insect species. sfu.ca For example, in the study of the parasitoid wasp Campoletis chlorideae, GC-EAD revealed that 2-heptadecanone (B131142), an isomer of this compound, elicited strong antennal responses from males. nih.govpnas.org Similarly, GC-EAD analysis of extracts from the orchid Ophrys insectifera and its pollinator, the wasp Argogorytes fargeii, identified (Z)-8-heptadecene and n-pentadecane as electrophysiologically active compounds, highlighting the role of these long-chain molecules in pollination via sexual deception. mdpi.com These bioassays are crucial for linking the chemical identification of a compound to its behavioral function in the complex world of insect chemical communication. rutgers.edu
Electroantennographic Detection (EAD) in Pheromone Research
Electroantennographic Detection (EAD) is a powerful bioassay technique used in entomology to identify which volatile compounds in a complex mixture are perceived by an insect's olfactory system. researchgate.net The method involves coupling a gas chromatograph (GC) with an electroantennogram (EAG), which records the electrical signals generated by an insect's antenna in response to an odor. researchgate.netresearchgate.net As volatile compounds from a sample (such as an insect extract) elute from the GC column, they are split into two paths: one leading to the GC's conventional detector (like a Flame Ionization Detector, FID) and the other to a preparation where the effluent is passed over an excised insect antenna. researchgate.net When a compound that the insect can smell passes over the antenna, it triggers a depolarization of olfactory neurons, resulting in a measurable voltage change (the EAG response). researchgate.net This allows researchers to pinpoint the exact compounds that are "antennally-active."
In pheromone research, GC-EAD is invaluable for its extreme sensitivity and selectivity, enabling the identification of key semiochemicals from complex natural extracts. researchgate.net This technique has been instrumental in identifying methyl ketones, like heptadecanone isomers, as crucial components of insect pheromones.
Case Study: Identification in Campoletis chlorideae and Dolichovespula maculata
Research on the parasitoid wasp Campoletis chlorideae utilized GC-EAD to analyze hexane (B92381) extracts from female wasps. The analysis revealed two compounds in the female extract that elicited strong and consistent electrical responses from the antennae of male wasps, while female antennae remained largely unresponsive. researchgate.netscienceopen.comthegoodscentscompany.com Subsequent analysis using gas chromatography-mass spectrometry (GC-MS) identified these two active compounds as tetradecanal (B130844) and 2-heptadecanone. researchgate.netscienceopen.com
Similarly, a study on the nest defense pheromone of the bald-faced hornet, Dolichovespula maculata, employed GC-EAD to screen venom sac extracts. This analysis led to the identification of seven electrophysiologically active compounds, one of which was 2-heptadecanone. nih.govsfu.ca These findings demonstrate the efficacy of GC-EAD in isolating specific, behaviorally relevant ketones from a complex blend of natural chemicals.
Table 1: GC-EAD Identification of Heptadecanone Isomers in Insects
| Insect Species | Source of Volatiles | Antennally-Active Compound(s) Identified | Research Focus |
|---|---|---|---|
| Campoletis chlorideae (Parasitoid Wasp) | Hexane extract of female bodies | Tetradecanal, 2-Heptadecanone | Sex Pheromone Identification researchgate.netthegoodscentscompany.com |
| Dolichovespula maculata (Bald-Faced Hornet) | Venom sac extract | Dimethylaminoethanol, Dimethylamino ethyl acetate (B1210297), 2,5-dimethylpyrazine, N-3-methylbutylacetamide, 2-Heptadecanone , (Z)-8-heptadecen-2-one, (Z)-10-nonadecen-2-one | Nest Defense Pheromone Identification nih.govresearchgate.net |
Behavioral Bioassays for Functional Elucidation
While EAD can identify which compounds an insect can detect, it does not reveal the behavioral meaning of the signal. psu.edu Behavioral bioassays are therefore essential to determine the specific function of an identified semiochemical—whether it acts as an attractant, repellent, aphrodisiac, or alarm signal. psu.edu These assays are designed to test the effect of a specific chemical on an insect's behavior in a controlled environment. researchgate.net Common bioassays include Y-tube olfactometers, wind tunnels, field trapping, and choice assays.
Y-Tube Olfactometer Assays
A Y-tube olfactometer is a common laboratory apparatus used to test an insect's preference between two odor sources. The insect is placed at the base of a Y-shaped tube, and two different air streams, one with a control substance (e.g., solvent) and the other with the test compound, are introduced into the two arms. In the study of Campoletis chlorideae, after identifying 2-heptadecanone via GC-EAD, researchers used a Y-tube olfactometer to test its function. thegoodscentscompany.com Male wasps showed a significant preference for the olfactometer arm containing either 2-heptadecanone alone or a blend with tetradecanal, confirming its role as a male attractant sex pheromone.
Field and Choice Bioassays
To understand the function of 2-heptadecanone in the bald-faced hornet's defense system, researchers conducted field bioassays using a paired-box apparatus near nest entrances. nih.govresearchgate.net Boxes treated with a blend of ketones including 2-heptadecanone induced a "target-oriented" response, where hornets were drawn to and attacked the object. researchgate.net This suggests 2-heptadecanone functions as a marker to guide and focus the defensive attack of the colony.
In a different context, research on nematode-infected insect cadavers identified the emission of 2-heptadecanone and hexadecanal. researchgate.net A two-choice feeding bioassay was performed with the ant Lasius niger. When honey water was spiked with these two compounds, it was found to be highly deterrent to the ants, demonstrating that 2-heptadecanone can also function as a repellent. researchgate.net
Table 2: Behavioral Bioassays for Functional Elucidation of 2-Heptadecanone
| Insect Species | Bioassay Type | Compound(s) Tested | Observed Behavioral Function |
|---|---|---|---|
| Campoletis chlorideae (Parasitoid Wasp) | Y-tube Olfactometer | 2-Heptadecanone | Male Attractant (Sex Pheromone) thegoodscentscompany.com |
| Dolichovespula maculata (Bald-Faced Hornet) | Paired-Box Field Assay | Blend including 2-Heptadecanone | Target-Marking for Nest Defense nih.govresearchgate.net |
| Lasius niger (Black Garden Ant) | Two-Choice Feeding Assay | 2-Heptadecanone , Hexadecanal | Deterrent/Repellent researchgate.net |
Biological and Ecological Functions of Heptadecanones
Research on Heptadecanones as Semiochemicals and Pheromones
Semiochemicals are chemical substances that carry information between organisms. Heptadecanones are notable for their role as pheromones, which are semiochemicals used for communication within a single species, particularly in insects.
Role of 2-Heptadecanone (B131142) in Insect Sex Pheromone Communication (e.g., Campoletis chlorideae)
Recent research has identified 2-Heptadecanone as a crucial component of the female sex pheromone of the parasitoid wasp, Campoletis chlorideae. pnas.orgresearchgate.netnih.gov This insect is a significant natural enemy of numerous major agricultural pests, making the study of its reproductive behavior vital for potential pest control strategies. pnas.org
Using coupled gas chromatography-electroantennogram detection, scientists identified two key compounds in the female pheromone blend: tetradecanal (B130844) and 2-Heptadecanone. pnas.orgnih.govcas.cn These compounds were found in a specific ratio of 1:4.6 (tetradecanal to 2-Heptadecanone) and elicited strong antennal responses in males, while female responses were weak. pnas.orgnih.gov Behavioral assays confirmed that males were attracted to both individual compounds, but the blend was more attractive than either component alone. nih.govresearchgate.net Replenishing these two compounds on hexane-washed female cadavers, which were initially unable to attract males, partially restored the sexual attraction. nih.gov
Table 1: Sex Pheromone Components of Campoletis chlorideae
| Compound | Type | Ratio in Blend | Male Antennal Response |
| 2-Heptadecanone | Ketone | 4.6 | Strong |
| Tetradecanal | Aldehyde | 1.0 | Strong |
Presence of 9-Heptadecanone (B165747) in Social Insect Chemical Extracts (e.g., Camponotus pennsylvanicus)
In the realm of social insects, 9-Heptadecanone has been identified as a component in the chemical cocktail of the black carpenter ant, Camponotus pennsylvanicus. researchgate.netresearchgate.netikprress.org A study analyzing the chemical extracts from the abdominal glands of this ant species characterized nineteen different compounds using gas chromatography-mass spectrometry (GC/MS). researchgate.netresearchgate.net
Among the identified substances, 9-Heptadecanone constituted 3.04% of the total chemical extract. researchgate.netresearchgate.netikprress.org While the two most abundant compounds were (Z)-9-octadecenoic acid (22.28%) and hexadecanoic acid (19.12%), the presence of 9-Heptadecanone is significant as ketones are known to function as pheromones in various other insects. researchgate.netresearchgate.net The complex mixture of hydrocarbons, fatty acids, esters, alcohols, and ketones likely plays a role in the intricate communication system of this social insect. researchgate.netresearchgate.netikprress.org
Table 2: Selected Chemical Components from Abdominal Glands of Camponotus pennsylvanicus
| Compound | Chemical Class | Percentage in Extract |
| (Z)-9-Octadecenoic acid | Fatty Acid | 22.28% |
| Hexadecanoic acid | Fatty Acid | 19.12% |
| 9-Heptadecanone | Ketone | 3.04% |
| Undecane | Hydrocarbon | 2.50% |
| Dodecane | Hydrocarbon | 3.67% |
Mechanisms of Olfactory Receptor Interaction and Behavioral Modulation
The behavioral responses elicited by pheromones are underpinned by specific interactions at the molecular level between the chemical signal and olfactory receptors (ORs) in the insect's antennae. nih.govcas.cndb-thueringen.de In C. chlorideae, researchers have pinpointed the specific receptors responsible for detecting the sex pheromone components. pnas.orgnih.gov
Six male-biased odorant receptors were expressed in Drosophila T1 neurons to test their responses. nih.gov The study found that CchlOR18 is selectively tuned to tetradecanal, and CchlOR47 is selectively tuned to 2-Heptadecanone. pnas.orgnih.gov To confirm the biological importance of these findings, RNA interference (RNAi) was used to knock down the expression of these receptors in the wasps. nih.gov Parasitoids with defective CchlOR18 or CchlOR47 receptors showed a reduced likelihood of courting and copulating, demonstrating the critical role these specific receptors play in mediating sexual communication. pnas.orgnih.gov This research provides direct evidence of the "lock and key" mechanism where specific pheromone components bind to dedicated receptors to trigger a cascade of neural events that result in a distinct behavioral response. nih.gov
Heptadecanones as Volatile Biomarkers in Biological Systems
Volatile organic compounds (VOCs) are carbon-based chemicals that easily evaporate at room temperature. The unique profile of VOCs emitted by an organism, known as its volatilomic signature, can provide a non-invasive window into its metabolic state. Heptadecanones have been identified as key components of these signatures in the context of human disease.
Volatilomic Signatures in Disease Research (e.g., 2-Heptadecanone in Gastric Cancer Volatilomics)
2-Heptadecanone has emerged as a potential volatile biomarker for gastric cancer. researchgate.netowlstonemedical.comnih.gov Studies analyzing the VOCs released by human gastric cancer cell lines have found that the production of certain methyl ketones, including 2-Heptadecanone, is significantly altered compared to normal gastric cells. researchgate.netowlstonemedical.com
Specifically, research on the HGC-27 human gastric carcinoma cell line revealed that 2-Heptadecanone, along with 2-undecanone (B123061) and 2-tridecanone, was produced exclusively by this cancer cell line and not by normal stomach epithelial cells. owlstonemedical.comnih.gov The increased production of these long-chain methyl ketones suggests a modification of cellular metabolism associated with the cancerous state. researchgate.netowlstonemedical.com These findings position 2-Heptadecanone as a promising candidate for the development of non-invasive diagnostic tools for gastric cancer, where a patient's breath could potentially be analyzed for this and other biomarker compounds.
Table 3: Volatile Ketones Produced by Gastric Cancer Cell Lines
| Cell Line | Type | Key Ketones Produced |
| HGC-27 | Human Gastric Carcinoma | 2-Heptadecanone, 2-Pentadecanone (B165419), 2-Tridecanone, 2-Undecanone |
| AGS | Human Gastric Adenocarcinoma | 2-Heptadecanone, 2-Pentadecanone, 2-Tridecanone |
| CLS-145 | Human Stomach Adenocarcinoma | 2-Heptanone, 2-Nonanone |
| HSEC | Normal Human Stomach Epithelial Cells | No exclusive production of the listed long-chain ketones |
Metabolomic Profiling in Systemic and Ocular Health Studies
Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, is a powerful tool for identifying biomarkers and understanding disease mechanisms. frontiersin.orgnih.govarvojournals.org This approach has been widely applied in studying various systemic and ocular diseases, such as age-related macular degeneration, glaucoma, and diabetic retinopathy. frontiersin.orgnih.gov
While comprehensive metabolomic studies have identified numerous potential biomarkers, including specific amino acids, lipids, and ketone bodies, the direct role of heptadecanones in these specific systemic and ocular health contexts is not yet widely detailed in the current body of research. frontiersin.orgarvojournals.orgmdpi.com For instance, studies in primary open-angle glaucoma have highlighted alterations in metabolites like glutamine, creatine, and glycine (B1666218) in the aqueous humor. frontiersin.org Similarly, research on age-related macular degeneration has linked different stages of the disease to distinct profiles of amino acids, ketone bodies, and lipid-related metabolites in the blood. mdpi.com Although ketones are a class of metabolites being investigated, specific findings related to heptadecanones in these particular ocular and systemic health studies are still an emerging area of research. The potential for heptadecanones to serve as biomarkers in these fields remains a subject for future investigation.
Association with Physiological and Pathological States
Heptadecanones, a class of ketones, have been identified as volatile organic compounds (VOCs) and metabolites associated with various physiological and pathological states in humans and other organisms. The presence and concentration of these compounds in biological samples such as breath, feces, and tissues can serve as potential non-invasive biomarkers for detecting and monitoring diseases. oup.comnih.govowlstonemedical.com Research has primarily focused on the association of heptadecanones, particularly 2-heptadecanone, with different forms of cancer and inflammatory conditions.
Volatile organic compounds are produced throughout the body and are distributed by the bloodstream, after which they can be exhaled. owlstonemedical.com Changes in metabolic processes due to disease can alter the profile of VOCs, making them a source of information for disease detection. oup.comnih.gov Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify these compounds in clinical studies. nih.govmdpi.com
Association with Cancer
Heptadecanones have been investigated as potential biomarkers for certain types of cancer. Studies analyzing exhaled breath and cancer cell cultures have identified these ketones as part of a signature profile of VOCs that are altered in the presence of malignant cells.
In the context of lung cancer, various studies have identified 2-heptadecanone as a potential biomarker. mdpi.comnih.gov Analysis of exhaled breath from lung cancer patients has shown altered levels of this compound compared to healthy individuals. nih.gov While no single VOC is diagnostic for lung cancer, a combination of compounds, including ketones like 2-heptadecanone, contributes to a "VOC signature" that could be used for screening. nih.gov
Similarly, in vitro studies on gastric cancer cell lines have demonstrated changes in the production of certain ketones. Specifically, the AGS human gastric adenocarcinoma cell line showed an increased production of methyl ketones with an odd number of carbons, including 2-heptadecanone. frontiersin.org This suggests that altered cellular metabolism in cancer can lead to the release of these specific volatile compounds. frontiersin.org
Interactive Data Table: Heptadecanones in Cancer Studies
| Compound | Cancer Type | Sample Type | Key Finding | Reference |
| 2-Heptadecanone | Lung Cancer | Exhaled Breath | Identified as one of several potential VOC biomarkers. | mdpi.comnih.gov |
| 2-Heptadecanone | Gastric Cancer | Cell Culture (AGS) | Increased production by cancer cells compared to normal cells. | frontiersin.org |
| Heptadecanone | Lung Cancer | Exhaled Breath | Part of a panel of VOCs with potential for diagnosis. | nih.gov |
Association with Inflammatory and Infectious Diseases
The role of heptadecanones has also been explored in the context of inflammatory and infectious conditions.
In a study on inflammatory bowel disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC), "heptadecanone" (isomer not specified) was identified as one of 56 fecal metabolites. nih.gov Fecal metabolomics is a promising field for identifying non-invasive biomarkers to differentiate between IBD subtypes and monitor disease activity. nih.gov
In the realm of plant pathology, which can provide insights into microbial VOC production, 2-heptadecanone has been associated with certain fungal infections. For instance, wheat infected with the pathogen Parastagonospora nodorum (causing Septoria nodorum blotch) was found to emit heptadecanone. frontiersin.org
Interactive Data Table: Heptadecanones in Inflammatory and Infectious Disease Research
| Compound | Disease/Condition | Organism | Sample Type | Key Finding | Reference |
| Heptadecanone | Inflammatory Bowel Disease | Human | Feces | Identified as one of 56 fecal metabolites in IBD patients. | nih.gov |
| 2-Heptadecanone | Septoria nodorum blotch | Wheat | Headspace VOCs | Emission correlated with fungal infection. | frontiersin.org |
While research has highlighted the potential of heptadecanones as biomarkers, particularly 2-heptadecanone, information regarding the specific isomer 8-heptadecanone in physiological and pathological states is limited in current scientific literature. The existing studies collectively suggest that ketones as a class of compounds are relevant to metabolic changes occurring in various diseases.
Computational Chemistry and in Silico Studies on Heptadecanones
Molecular Modeling and Dynamics Simulations for Receptor Binding and Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools that provide an atomically detailed view of the interactions between a ligand, such as 8-heptadecanone, and a biological receptor. biorxiv.org MD simulations track the movements of atoms and molecules over time, offering insights into the stability of ligand-receptor complexes and the energetics of binding. mdpi.comresearchgate.net These methods are crucial in the early stages of drug discovery for evaluating the binding affinity and kinetics of potential therapeutic compounds. mdpi.com
The process often begins with molecular docking to predict the preferred orientation of a ligand when bound to a receptor. Following docking, MD simulations can be employed to examine the stability of these predicted poses and refine the understanding of the interaction. researchgate.net Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are then used to calculate the free energy of binding, providing a quantitative measure of binding affinity. researchgate.net
Table 1: Example Docking Score for a Heptadecanone Isomer
This table presents data for a related isomer to illustrate the output of molecular modeling studies.
| Compound | Target Protein | Docking Score (G-score) | Predicted Activity |
|---|
Cheminformatics and Predictive Modeling of Chemical Properties
Cheminformatics combines chemistry, computer science, and information science to analyze vast datasets of chemical compounds. ijsrmt.comnih.gov It enables the predictive modeling of chemical properties, pharmacokinetics, and toxicity before a compound is synthesized or tested in a lab. ijsrmt.com This process relies on calculating molecular descriptors—numerical values that encode a molecule's structural and physicochemical properties—and using them to build machine learning models. ijsrmt.comblogspot.com
For this compound, several key chemical properties can be found in databases or estimated using predictive models. These properties are fundamental for understanding its behavior in various chemical and biological systems. The octanol-water partition coefficient (LogP), for example, is a critical parameter for predicting a compound's solubility and permeability. jpionline.org Public databases like PubChem and the NIST Chemistry WebBook serve as vital repositories for this information. thegoodscentscompany.comnist.gov
Predictive models are often trained on large, curated datasets from sources like ChEMBL or PubChem BioAssay. ijsrmt.com In a study analyzing phytochemicals from Terminalia chebula, computational tools were used to predict the properties of various compounds, including the related isomer 9-heptadecanone (B165747). jpionline.org This demonstrates the application of cheminformatics in estimating key parameters for compounds within a chemical class. jpionline.org
Table 2: Predicted and Known Physicochemical Properties of Heptadecanone Isomers
| Property | This compound | 9-Heptadecanone (Predicted) jpionline.org |
|---|---|---|
| Molecular Formula | C₁₇H₃₄O nist.gov | C₁₇H₃₄O |
| Molecular Weight ( g/mol ) | 254.45 thegoodscentscompany.com | 254.26 jpionline.org |
| CAS Number | 14476-38-1 thegoodscentscompany.comnist.gov | 540-08-9 nih.gov |
| XlogP3-AA (est.) | 7.00 thegoodscentscompany.com | 7.11 jpionline.org |
| Hydrogen Bond Acceptors | 1 | 1 jpionline.org |
| Hydrogen Bond Donors | 0 | 0 jpionline.org |
| Rotatable Bonds | 14 | 1 jpionline.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. ijsrmt.com The core principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are responsible for the differences in their biological activities. ijsrmt.com These models are widely used in drug discovery and toxicology to predict the activity of untested chemicals, prioritize candidates for synthesis, and reduce reliance on extensive laboratory screening. ijsrmt.comnih.gov
The development of a QSAR model involves several key steps:
Data Curation: Assembling a dataset of compounds with known biological activity for a specific endpoint. nih.gov
Descriptor Calculation: Generating molecular descriptors (e.g., topological, electronic, geometric) that characterize the structure of each compound. Software like DRAGON is often used for this purpose. nih.gov
Model Building: Using statistical methods or machine learning algorithms, such as random forest classifiers, to create a mathematical equation linking the descriptors to the activity. nih.gov
Validation: Rigorously testing the model's predictive power and robustness to ensure its reliability. nih.gov
While specific QSAR models for this compound are not prominent in the literature, studies on other long-chain ketones provide relevant examples. For instance, QSAR studies have been conducted to understand the relationship between the carbon chain length of ketones and their potential to cause eye irritation. researchgate.netoup.com Another example is the development of QSAR models for predicting chemical-induced hepatic steatosis, where models were built using data from the ToxCast program to screen for compounds that might trigger this adverse outcome. nih.gov These examples demonstrate the utility of QSAR in creating predictive tools for assessing the biological effects of chemicals based on their structure. nih.govresearchgate.net
Table 3: Key Components of a QSAR Study
| Component | Description | Example Application |
|---|---|---|
| Biological Endpoint | The specific activity or property being modeled. | Hepatic steatosis, eye irritation. nih.govoup.com |
| Molecular Descriptors | Numerical representations of molecular properties. | DRAGON descriptors, topological indices. nih.gov |
| Modeling Algorithm | The statistical method used to build the model. | Random Forest, Multiple Linear Regression. nih.govnih.gov |
| Applicability Domain | The chemical space in which the model's predictions are reliable. | Defined by the structural diversity of the training set. blogspot.com |
Environmental Fate and Biogeochemical Considerations of Heptadecanones
Environmental Persistence and Degradability
8-Heptadecanone is a chemical compound whose behavior in the environment is characterized by limited water solubility and a tendency to persist. fishersci.comfishersci.ie This persistence is primarily due to its chemical structure, which is not readily broken down by environmental factors. fishersci.com While specific data on the ready biodegradability of this compound is limited, predictions suggest it may be biodegradable under certain conditions. thegoodscentscompany.com However, its low water solubility is a significant factor that may hinder its degradation in aquatic environments. fishersci.comfishersci.ie
The environmental impact of this compound has not been fully investigated, and it is not known to contain substances hazardous to the environment or those that are not degradable in wastewater treatment plants. fishersci.ielgcstandards.com There is no available data for a formal assessment of its persistence, bioaccumulation, and toxicity (PBT) or very persistent and very bioaccumulative (vPvB) properties. fishersci.ie
Table 1: Environmental Persistence Properties of this compound
| Property | Value/Information | Source |
| Water Solubility | Insoluble | fishersci.comfishersci.ie |
| Persistence | May persist based on available information | fishersci.comfishersci.ie |
| Ready Biodegradability Prediction | YES | thegoodscentscompany.com |
| Anaerobic Biodegradation Probability | 0.0135 (Biowin7 Linear Model) | thegoodscentscompany.com |
| PBT/vPvB Assessment | No data available for assessment | fishersci.ie |
Mobility and Distribution in Environmental Compartments
The mobility of this compound in the environment is considered to be low, largely due to its low water solubility. fishersci.comfishersci.ie This characteristic suggests that it is not likely to be mobile in the environment. fishersci.com In the event of a spill, it is unlikely to penetrate the soil to a significant extent. fishersci.ie
Table 2: Environmental Mobility and Distribution of this compound
| Parameter | Information | Source |
| Mobility in Soil | Not likely mobile due to low water solubility; spillage unlikely to penetrate soil. | fishersci.comfishersci.ie |
| Bioaccumulative Potential | May have some potential to bioaccumulate. | fishersci.ie |
| Soil Adsorption Coefficient (Koc) | No specific data available, but low solubility suggests high sorption. | thegoodscentscompany.com |
Research on Microbial Degradation of Related Compounds (e.g., Polyethylene (B3416737) Degradation to Heptadecanones)
While direct studies on the microbial degradation of this compound are scarce, research into the biodegradation of polyethylene (PE) provides relevant insights, as ketones like heptadecanones are identified as intermediate products of this process. mdpi.complos.org The microbial degradation of polyethylene is a slow process that involves the enzymatic breakdown of the long polymer chains into smaller, more manageable fragments. d-nb.info
The initial step in the aerobic degradation of alkanes, which form the backbone of polyethylene, is the hydroxylation of carbon-carbon bonds to produce alcohols. mdpi.comd-nb.info These alcohols are then further oxidized to form aldehydes and ketones, and eventually carboxylic acids. mdpi.comd-nb.infomdpi.com These smaller, oxygenated molecules can then be further metabolized by microorganisms. mdpi.com
Several bacterial and fungal species have been identified as capable of degrading polyethylene. Genera such as Pseudomonas, Bacillus, Brevibacillus, and Aspergillus have demonstrated the ability to reduce the weight of polyethylene samples and introduce functional groups like aldehydes and ketones into the polymer structure. plos.org For instance, Fourier Transform Infrared Spectroscopy (FTIR) analysis of polyethylene sheets incubated with these microorganisms has shown the appearance of new peaks indicative of the formation of aldehydes and ketones. plos.orgnih.gov
Research on Rhodococcus species, particularly Rhodococcus ruber, has also shown their involvement in polyethylene degradation. nih.govacs.orgresearchgate.netdiva-portal.org Transcriptome analysis of R. ruber exposed to polyethylene revealed the expression of enzymes involved in alkane degradation and fatty acid β-oxidation, pathways that would be utilized to process the breakdown products of polyethylene, including ketones. d-nb.infofrontiersin.org The presence of ketones as intermediate products highlights a crucial step in the complex process of polyethylene biodegradation, converting a highly recalcitrant polymer into compounds that can potentially enter microbial metabolic pathways.
Table 3: Microorganisms Involved in Polyethylene Degradation and Intermediate Products
| Microorganism(s) | Key Findings | Intermediate Products | Source |
| Pseudomonas aeruginosa, P. putida, P. syringae | Capable of degrading untreated Low-Density Polyethylene (LDPE), with weight reductions observed after 120 days. | Not explicitly stated, but degradation follows the general pathway involving oxidation. | mdpi.com |
| Bacillus cereus, Brevibacillus borstelensis, Aspergillus oryzae | Demonstrated significant weight reduction of LDPE. FTIR analysis confirmed the formation of new functional groups. | Aldehydes, Ketones, Carboxyl groups | plos.org |
| Aspergillus clavatus | Showed 35% weight loss of LDPE films after 90 days. FTIR analysis indicated the formation of C=O groups. | Ketone or Aldehyde C=O groups | nih.gov |
| Rhodococcus ruber | Expressed enzymes for alkane degradation and fatty acid β-oxidation in the presence of PE. | Implied formation of oxidized fragments for consumption. | d-nb.inforesearchgate.net |
| Rhodococcus strain A34 | Achieved 1% weight loss of PE after 30 days, with the appearance of C=O bonds on the PE surface. | Palmitic acid was identified as a product, indicating breakdown to fatty acids. | nih.govacs.org |
Future Research Trajectories and Industrial Prospects
Elucidation of Specific Biosynthetic Pathways for 8-Heptadecanone
The natural synthesis of long-chain ketones like this compound is a complex biological process that is not yet fully understood. While it is generally accepted that these compounds derive from fatty acid metabolism, the specific enzymes and genetic pathways leading to the precise placement of the carbonyl group at the C-8 position are subjects of ongoing investigation.
Future research will likely focus on identifying and characterizing the specific enzymes involved in the biosynthesis of this compound. In plants and microorganisms, the biosynthesis of methyl ketones is thought to occur through pathways related to fatty acid β-oxidation. asm.org In insects, fatty acids serve as precursors for a variety of secondary metabolites, including the long-chain hydrocarbons that make up their cuticular layer. researchgate.net The formation of ketones could be a modification of these hydrocarbon biosynthetic pathways.
In some microalgae, a proposed pathway for the synthesis of the related compound 8-heptadecene (B93569) involves a fatty acid photodecarboxylase (FAP), which catalyzes a light-driven reaction. researchgate.net Another potential route involves acyl reduction and decarbonylation reactions. researchgate.net It is plausible that similar enzymatic machinery, perhaps a specialized hydroxylase followed by an oxidase or a unique decarboxylase, is responsible for producing this compound. Pinpointing these enzymes and the genes that encode them will be crucial. This will likely involve a combination of transcriptomics, proteomics, and metabolomics of organisms known to produce this compound, coupled with gene knockout and heterologous expression studies to validate enzyme function. Unraveling these pathways is a critical step for the potential biotechnological production of this compound.
Development of Advanced and Targeted Analytical Platforms for Isomeric Differentiation
A significant analytical challenge is the differentiation of this compound from its various positional isomers, such as 2-heptadecanone (B131142) or 9-heptadecanone (B165747). nih.gov Standard mass spectrometry (MS) techniques often produce similar fragmentation patterns for these isomers, making unambiguous identification difficult.
The development of more sophisticated analytical platforms is a key area of future research. Advanced chromatographic techniques, such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS), offer enhanced separation and resolution, which can aid in distinguishing between isomers. copernicus.org Furthermore, specialized MS techniques, like tandem mass spectrometry (MS/MS) with carefully optimized collision energies, can sometimes induce isomer-specific fragmentation. nih.gov
Another promising avenue is the use of gas chromatography coupled with infrared spectroscopy (GC-IRD). This technique can differentiate positional isomers based on their unique infrared absorption spectra, providing a powerful tool for structural elucidation where mass spectrometry falls short. The development of derivatization strategies that react specifically with the ketone at a certain position to create products with more distinct mass spectra or chromatographic behavior is also a viable approach. nih.gov These advanced methods will be indispensable for accurately studying the distribution and function of this compound in complex biological matrices.
Refined Computational Approaches for Predictive Biology and Chemical Design
Computational chemistry and molecular modeling are becoming increasingly vital in predicting the biological roles and designing new applications for chemical compounds. For this compound, these approaches can provide insights where experimental data is lacking.
Future computational studies could focus on several areas. Molecular docking simulations can be used to predict the binding affinity of this compound with various biological receptors, such as insect olfactory receptors or enzymes. nih.govmdpi.com This can help to identify its potential role as a pheromone or other semiochemical. For instance, modeling studies on pheromone binding proteins (PBPs) in moths have helped to understand the molecular interactions that govern pheromone recognition. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of this compound and related ketones based on their chemical structures. jpionline.org These models can screen for potential applications and guide experimental work. Additionally, high-throughput computational methods are being developed to predict the infrared spectra of molecules, which can be compared with experimental data to aid in identification. acs.org As computational power and algorithmic accuracy improve, these in silico methods will become increasingly predictive, accelerating the pace of discovery and innovation related to this compound.
Exploration of Undiscovered Biological Roles of this compound
The known biological roles of this compound are still limited, with most evidence pointing towards its function as a semiochemical—a chemical involved in communication between organisms. pherobase.compherobase.com For example, its isomer, 2-heptadecanone, has been identified as a semiochemical that can mediate interactions among insects.
A significant future research direction is the comprehensive exploration of other potential biological functions. This includes its role in plant defense, where it may act as a volatile signal released in response to herbivory or pathogen attack. Some studies have noted the emission of ketones from plants under stress. It may also have antimicrobial or antifungal properties, a common feature of long-chain aliphatic compounds.
Furthermore, its role within the organisms that produce it (endogenous functions) is largely unknown. It could be involved in energy storage, membrane structure, or as a precursor to other essential molecules. Investigating these possibilities will require detailed metabolomic profiling of various organisms under different physiological conditions, combined with bioassays to test for specific activities. The discovery of new biological roles could open up novel applications in agriculture and medicine.
Integration into Sustainable Bioproduction and Bio-based Chemical Industries
The principles of green chemistry and the move towards a bio-based economy are driving the search for renewable platform chemicals. jku.at this compound, with its long aliphatic chain, has the potential to be a valuable bio-based chemical intermediate.
A major goal for the future is the development of engineered microbial systems for the sustainable production of this compound. This involves identifying the key biosynthetic enzymes (as discussed in section 8.1) and introducing them into a suitable microbial host, such as E. coli or yeast. Metabolic engineering strategies can then be employed to optimize the production pathway and increase yields. biorxiv.orgrsc.org For instance, research has shown that disrupting competing pathways, like β-oxidation, can significantly enhance the production of methyl ketones in engineered bacteria. rsc.org
Once efficient bioproduction is achieved, this compound could serve as a platform for synthesizing a range of other valuable chemicals. The ketone group is a versatile functional handle for further chemical modifications, allowing for the creation of specialty esters, alcohols, and other derivatives for use in lubricants, surfactants, polymers, and fragrances. atamankimya.comchemimpex.com The integration of this compound into biorefinery concepts, where biomass is converted into a spectrum of bio-based products, represents a promising long-term industrial prospect.
Interactive Data Tables
Table 1: Computational Predictions for Heptadecanone Isomers This table presents computationally predicted properties for this compound and a related isomer. Such data is used in QSAR and other predictive models.
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) | Bioavailability Score |
| 9-Heptadecanone | 254.26 | 7.11 | 1 | 1 |
| 8-Pentadecanone | 226.23 | 6.1 | 1 | 1 |
| Data sourced from computational studies. jpionline.org |
Table 2: Identified Metabolites in Polyethylene (B3416737) Biodegradation by K. cowanii JNU01 This table shows metabolites, including 9-Heptadecanone, detected during the breakdown of polyethylene by a bacterial strain, suggesting a role for such ketones in microbial metabolic pathways.
| Retention Time (min) | Compound Name | Molecular Weight | Formula |
| 29.263 | 2-Hexadecanone | 240 | C16H32O |
| 31.866 | 8-Pentadecanone | 226 | C15H30O |
| 32.962 | 9-Heptadecanone | 254 | C17H34O |
| 34.015 | 2-Heptadecanone | 254 | C17H34O |
| Data from GC-MS analysis of bacterial cultures. nih.govgoogle.com |
Q & A
Q. What are the optimal synthetic pathways for 8-Heptadecanone to ensure high yield and purity?
To optimize synthesis, systematically vary reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) and validate outcomes using gas chromatography-mass spectrometry (GC-MS) for purity assessment. Include detailed characterization data (e.g., NMR, IR) for new intermediates, referencing established protocols for known compounds . For reproducibility, document all steps exhaustively, including side reactions and purification methods, adhering to journal requirements for experimental transparency .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, while infrared (IR) spectroscopy identifies functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. For thermodynamic properties, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended. Ensure raw data is processed with validated software and archived as supplementary material .
Q. How should researchers assess this compound’s stability under varying environmental conditions?
Design accelerated stability studies under controlled temperature, humidity, and light exposure. Use HPLC to quantify degradation products and kinetic modeling to predict shelf-life. Compare results against structurally similar ketones to identify stability trends, ensuring statistical rigor (e.g., ANOVA for batch variations) .
Q. What preliminary assays are suitable for evaluating this compound’s biological activity?
Begin with in vitro cytotoxicity assays (e.g., MTT on cell lines) and enzyme inhibition studies. Use dose-response curves to determine IC₅₀ values. Include positive controls and validate results with triplicate runs. For bioactive leads, proceed to in silico docking studies to hypothesize mechanisms of action .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data for this compound be resolved?
Conduct comparative studies using standardized protocols (e.g., ASTM methods) and calibrate instruments against certified reference materials. Perform meta-analyses of existing data to identify outliers, and use multivariate regression to account for variables like impurities or measurement techniques . Publish full datasets with metadata to enable cross-validation .
Q. What computational approaches best model this compound’s interactions in heterogeneous systems?
Density functional theory (DFT) calculates electronic properties and reaction pathways, while molecular dynamics (MD) simulations predict behavior in solvents or lipid bilayers. Validate models against experimental data (e.g., diffusion coefficients from NMR) and report convergence criteria and software settings .
Q. What methodological considerations are critical when designing peer-reviewed studies on this compound?
Ensure blinding in biological assays, use representative sample sizes (>100 for human studies), and pre-register hypotheses to avoid bias. Address confounding variables (e.g., solvent effects) in the discussion. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
Q. How should large datasets from this compound studies be managed and published?
Deposit raw data in repositories like Dryad or Dataverse with persistent identifiers (DOIs). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. In manuscripts, summarize processed data in main figures and relegate raw datasets to supplementary files, citing them in the methods section .
Q. What strategies mitigate challenges in achieving ultra-high purity (>99.9%) for this compound?
Employ recrystallization with solvent optimization or simulated moving bed (SMB) chromatography. Validate purity via orthogonal methods (e.g., GC-MS coupled with elemental analysis). For trace impurities, use mass spectrometry imaging (MSI) to identify sources .
Q. How can reproducibility issues in this compound research across laboratories be addressed?
Share detailed protocols via platforms like Protocols.io , including equipment calibration records. Collaborate on inter-laboratory studies to identify procedural discrepancies. Use statistical tools (e.g., coefficient of variation analysis) to quantify variability and refine methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
